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molecular formula C10H7BrF2O B2609320 7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1415108-26-7

7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2609320
M. Wt: 261.066
InChI Key: ZPJLEKVEBRLIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079919B2

Procedure details

A solution of 6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene (691 mg, 2.8 mmol) in tert-butanol (7 ml). A solution of potassium dihydrogenphosphate (769 mg, 5.59 mmol) in water (2 ml) and a solution of sodium phosphate heptahydrate (1.51 g, 5.59 mmol) in water (2 ml) were added. Thereafter, potassium permanganate (670 mg, 4.2 mmol) was added and the reaction mixture stirred at room temperature for 15 hours. For the workup, the mixture was diluted with ethyl acetate (200 ml), the organic layer separated, washed with water (10 ml) and brine (10 ml), finally dried over sodium sulphate and evaporated at reduced pressure. The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 7-bromo-4,4-difluoro-3,4-dihydro-2H-naphthalen-1-one (515 mg, 71% yield) was obtained as a colorless oil.
Name
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
Quantity
691 mg
Type
reactant
Reaction Step One
Name
potassium dihydrogenphosphate
Quantity
769 mg
Type
reactant
Reaction Step Two
Name
sodium phosphate heptahydrate
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
670 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([F:13])([F:12])[CH2:7][CH2:6][CH2:5]2.P([O-])(O)(O)=[O:15].[K+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[Mn]([O-])(=O)(=O)=O.[K+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:8]([F:12])([F:13])[CH2:7][CH2:6][C:5]2=[O:15])=[CH:10][CH:11]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
Quantity
691 mg
Type
reactant
Smiles
BrC=1C=C2CCCC(C2=CC1)(F)F
Step Two
Name
potassium dihydrogenphosphate
Quantity
769 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
sodium phosphate heptahydrate
Quantity
1.51 g
Type
reactant
Smiles
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
670 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=C2C(CCC(C2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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